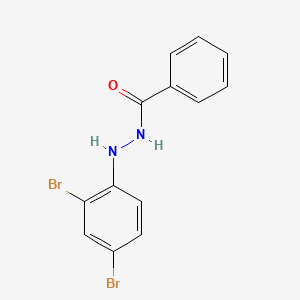
4-Benzoylbenzene-1-diazonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzoylbenzene-1-diazonium chloride is an organic compound belonging to the class of diazonium salts. These salts are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. This compound is particularly significant in organic synthesis due to its versatility in forming various functional groups through substitution reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Benzoylbenzene-1-diazonium chloride is typically synthesized from 4-aminobenzophenone. The process involves the diazotization of 4-aminobenzophenone using nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid at low temperatures (0-5°C) . The reaction can be represented as follows:
4-Aminobenzophenone+HNO2+HCl→4-Benzoylbenzene-1-diazonium chloride+H2O
Industrial Production Methods: In industrial settings, the synthesis is scaled up by carefully controlling the temperature and concentration of reactants to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the diazotization process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Benzoylbenzene-1-diazonium chloride undergoes several types of reactions, primarily substitution reactions where the diazonium group is replaced by other functional groups. These reactions include:
Sandmeyer Reactions: Involves the replacement of the diazonium group with halides (Cl, Br, I) or cyanides using copper(I) salts.
Hydrolysis: The diazonium group can be replaced by a hydroxyl group to form phenols.
Coupling Reactions: The diazonium group can couple with phenols or aromatic amines to form azo compounds, which are important in dye chemistry.
Common Reagents and Conditions:
Copper(I) Chloride (CuCl): For chlorination.
Copper(I) Bromide (CuBr): For bromination.
Potassium Iodide (KI): For iodination.
Water and Acid: For hydrolysis to phenols.
Major Products:
Chlorobenzene, Bromobenzene, Iodobenzene: From Sandmeyer reactions.
Phenol: From hydrolysis.
Azo Compounds: From coupling reactions.
Aplicaciones Científicas De Investigación
4-Benzoylbenzene-1-diazonium chloride has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Benzoylbenzene-1-diazonium chloride involves the formation of a highly reactive diazonium ion, which can undergo nucleophilic substitution reactions. The reaction mechanism typically proceeds through the formation of an aryl radical, which is then attacked by a nucleophile to form the final product .
Comparación Con Compuestos Similares
Benzenediazonium Chloride: A simpler diazonium salt used in similar substitution reactions.
4-Nitrobenzenediazonium Chloride: Used in the synthesis of nitro-substituted aromatic compounds.
4-Methoxybenzenediazonium Chloride: Utilized in the synthesis of methoxy-substituted aromatic compounds.
Uniqueness: 4-Benzoylbenzene-1-diazonium chloride is unique due to the presence of the benzoyl group, which can influence the reactivity and selectivity of the diazonium ion in substitution reactions. This makes it particularly useful in the synthesis of complex aromatic compounds and dyes.
Propiedades
Número CAS |
3286-16-6 |
|---|---|
Fórmula molecular |
C13H9ClN2O |
Peso molecular |
244.67 g/mol |
Nombre IUPAC |
4-benzoylbenzenediazonium;chloride |
InChI |
InChI=1S/C13H9N2O.ClH/c14-15-12-8-6-11(7-9-12)13(16)10-4-2-1-3-5-10;/h1-9H;1H/q+1;/p-1 |
Clave InChI |
YBCJACKEWXMCOG-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)[N+]#N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[2-(4-oxo-4-thiophen-2-yl-butanoyl)oxypropanoylamino]-5-phenyl-thiophene-3-carboxylate](/img/structure/B14739483.png)
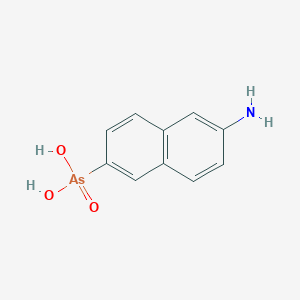
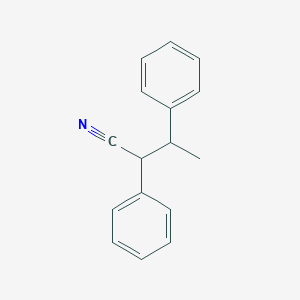

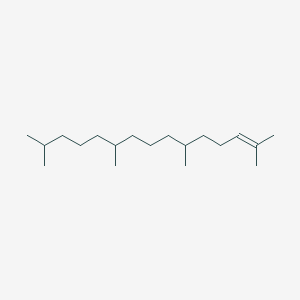
![2,4-Dichloro-6-[(5-chloro-2-hydroxyphenyl)methyl]phenol](/img/structure/B14739526.png)
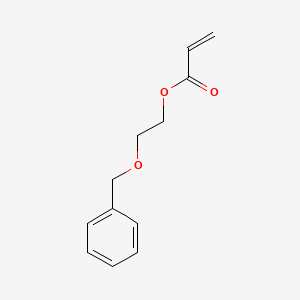

![Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane](/img/structure/B14739538.png)
![1-Chloro-3-[(4-chlorophenyl)sulfanyl]propan-2-ol](/img/structure/B14739541.png)
![4-{[(e)-(2-Methoxyphenyl)methylidene]amino}-5-methyl-2-(propan-2-yl)phenol](/img/structure/B14739546.png)
![2-{(E)-[(2-Hydroxyethyl)imino]methyl}phenyl diphenylborinate](/img/structure/B14739552.png)
